![molecular formula C34H18 B089413 Tetrabenzo[de,h,kl,rst]pentaphene CAS No. 188-13-6](/img/structure/B89413.png)

Tetrabenzo[de,h,kl,rst]pentaphene

Descripción general

Descripción

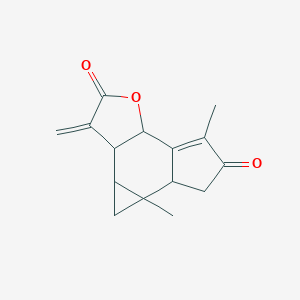

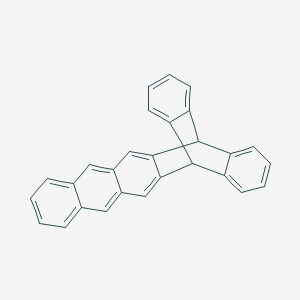

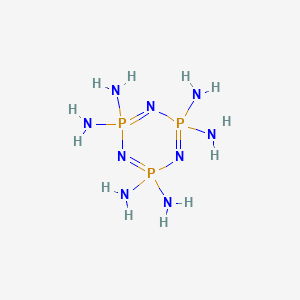

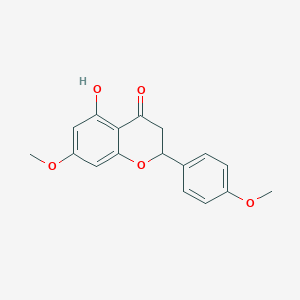

Tetrabenzo[de,h,kl,rst]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 . It has an average mass of 426.507 Da and a monoisotopic mass of 426.140839 Da .

Molecular Structure Analysis

The molecule contains a total of 52 atoms, including 18 Hydrogen atoms and 34 Carbon atoms . The 3D structure of Tetrabenzo[de,h,kl,rst]pentaphene can be viewed using specific software .Physical And Chemical Properties Analysis

Tetrabenzo[de,h,kl,rst]pentaphene has a molecular weight of 426.5067 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Fluorescence Emission in Solvent Polarity Studies : Tucker et al. (1991) reported on the fluorescence emission spectra of various PAHs, including dibenzo[h,rst]pentaphene, in different organic solvents. This study highlighted the potential of these compounds as probes for solvent polarity behavior, with dibenzo[h,rst]pentaphene exhibiting selective emission intensity enhancement with increasing solvent polarity (Tucker et al., 1991).

Photooxygenation Properties : Uchida et al. (1996) investigated the photooxygenation of tetrabenzo[a,cd,j,lm]perylene and tribenzo[a,h,rst]phenanthra[10,1,2-cde]pentaphene under visible light. They found that despite structural similarities, only tribenzo[a,h,rst]phenanthra[10,1,2-cde]pentaphene undergoes photooxygenation, which was explained by differences in stabilization energy (Uchida et al., 1996).

Mass Spectrometry and Molecular Structure : Ueda et al. (1983) analyzed the mass spectra of various violanthrene samples, including benzo[rst]phenanthro[10,1,2-cde]pentaphene, to study the effect of overcrowding in condensed aromatic rings. This research aids in understanding the molecular structure and ionization behaviors of such complex PAHs (Ueda et al., 1983).

Synthesis of Fluorinated Derivatives : Sardella et al. (1979) described the synthesis of 2-fluorobenzo[rst]pentaphene and its isotopically labeled variant, which are useful for studying the effects of fluorine on reactivity and potential carcinogenic activity (Sardella et al., 1979).

Synthesis and Electronic Properties : Suzuki et al. (2017) presented a method for synthesizing dibenzo[h,rst]pentaphenes and noted their hole-transporting characteristics, relevant for electronic device applications (Suzuki et al., 2017).

Carcinogenic Activity and Active Sites : Boger et al. (1976) synthesized and tested compounds like 3-fluorobenzo[rst]pentaphene for carcinogenic activity, contributing to the understanding of how structural variations in PAHs influence their biological effects (Boger et al., 1976).

Polycyclic Aromatic Hydrocarbon Solute Probes : Waris et al. (1989) studied the fluorescence properties of various PAHs, including tribenzo[de,kl,rst]pentaphene, to establish new polarity scales based on fluorescence intensity ratios, again emphasizing their role in solvent polarity studies (Waris et al., 1989).

Synthesis and Structural Analysis : Fujisawa et al. (1999) synthesized dibenzo[h,rst]naphtho[8,1,2-cde]pentaphene, providing insights into the synthesis methods and structural characteristics of such compounds (Fujisawa et al., 1999).

Propiedades

IUPAC Name |

nonacyclo[16.12.2.12,6.119,23.011,31.012,17.028,32.010,34.027,33]tetratriaconta-1(30),2,4,6(34),7,9,11(31),12,14,16,18(32),19,21,23(33),24,26,28-heptadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H18/c1-2-12-24-23(11-1)31-27-15-5-9-19-7-3-13-21(29(19)27)25-17-18-26-22-14-4-8-20-10-6-16-28(30(20)22)32(24)34(26)33(25)31/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITUTDSDJPQCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C2C6=CC=CC7=C6C5=CC=C7)C8=CC=CC9=C8C3=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940274 | |

| Record name | Tetrabenzo[de,h,kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabenzo[de,h,kl,rst]pentaphene | |

CAS RN |

188-13-6 | |

| Record name | Tetrabenzo(de,h,kl,rst)pentaphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenzo[de,h,kl,rst]pentaphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.